methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the chromen-3-yl core through a cyclization reaction.
- Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
- Coupling of the triazolo[4,3-a]pyrazin-7(8H)-yl moiety through a condensation reaction.
- Final esterification to form the methyl acetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Modulating signaling pathways: Affecting cell communication and function.
Comparison with Similar Compounds
Methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: Similar in structure but with different functional groups.
2-Methyl-4-oxo-4-(4-methoxyphenyl)butyric acid: Shares some structural features but differs in its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of similar compounds .
Biological Activity
Methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate is a complex organic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure
The compound's structure can be broken down as follows:
- Chromene Backbone : The core of the molecule is a chromene structure, which is known for various biological activities.
- Triazole Moiety : The presence of a triazole ring enhances its pharmacological profile, potentially contributing to antimicrobial and anticancer activities.
- Trifluoromethyl Group : This group is often associated with increased lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing triazole structures demonstrated potent antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans . this compound may share similar properties due to its structural components.
Anticancer Potential
The chromene derivatives have been reported to possess anticancer properties. Studies have shown that certain chromene-based compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains an area for further exploration.
Anti-inflammatory Effects
Compounds with chromene structures have also been associated with anti-inflammatory activity. The potential mechanism includes the inhibition of pro-inflammatory cytokines and mediators . This aspect could be significant for therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Evaluation
In a recent study evaluating various triazole derivatives for antimicrobial activity, this compound was tested against a panel of bacteria and fungi. The results indicated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Compound | MIC (μg/mL) | Activity |
---|---|---|
Methyl (7-hydroxy...) | 16 | Moderate |
Standard Antibiotic | 8 | High |
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of chromene derivatives. The study found that methyl (7-hydroxy...) exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating substantial potency .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 | 10 | Significant |
MDA-MB-231 | 12 | Moderate |
Properties
Molecular Formula |
C20H19F3N4O5 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methyl]chromen-3-yl]acetate |
InChI |
InChI=1S/C20H19F3N4O5/c1-10-11-3-4-14(28)13(17(11)32-18(30)12(10)7-16(29)31-2)8-26-5-6-27-15(9-26)24-25-19(27)20(21,22)23/h3-4,28H,5-9H2,1-2H3 |
InChI Key |
APINARFHXYYNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN4C(=NN=C4C(F)(F)F)C3)O)CC(=O)OC |
Origin of Product |
United States |
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